Cas no 1935256-90-8 (3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one)

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and a 2-cyclobutylethyl side chain. This structure imparts unique reactivity and potential utility in medicinal chemistry and pharmaceutical research. The cyclobutyl moiety enhances steric and electronic properties, while the dihydropyridin-2-one scaffold offers versatility as a building block for further functionalization. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further contribute to its value in organic synthesis and intermediate preparation.
3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one structure
1935256-90-8 structure
商品名:3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
CAS番号:1935256-90-8
MF:C11H16N2O
メガワット:192.257542610168
CID:5703530
PubChem ID:130975001

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

    • EN300-1109701
    • 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
    • 1935256-90-8
    • 3-Amino-1-(2-cyclobutylethyl)pyridin-2-one
    • 2(1H)-Pyridinone, 3-amino-1-(2-cyclobutylethyl)-
    • インチ: 1S/C11H16N2O/c12-10-5-2-7-13(11(10)14)8-6-9-3-1-4-9/h2,5,7,9H,1,3-4,6,8,12H2
    • InChIKey: ZYOPCNXYASCOCH-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(=CC=CN1CCC1CCC1)N

計算された属性

  • せいみつぶんしりょう: 192.126263138g/mol
  • どういたいしつりょう: 192.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 46.3Ų

じっけんとくせい

  • 密度みつど: 1.126±0.06 g/cm3(Predicted)
  • ふってん: 372.7±31.0 °C(Predicted)
  • 酸性度係数(pKa): 3.85±0.20(Predicted)

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1109701-0.1g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1109701-10g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1109701-0.05g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1109701-0.25g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1109701-1.0g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8
1g
$1500.0 2023-05-23
Enamine
EN300-1109701-0.5g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1109701-5g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1109701-5.0g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8
5g
$4349.0 2023-05-23
Enamine
EN300-1109701-2.5g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1109701-10.0g
3-amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
1935256-90-8
10g
$6450.0 2023-05-23

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one 関連文献

3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-oneに関する追加情報

Comprehensive Overview of 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one (CAS No. 1935256-90-8)

The compound 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one (CAS No. 1935256-90-8) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclobutyl moiety and a dihydropyridinone core, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy and precision medicine.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in computational chemistry and high-throughput screening. The 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one scaffold is frequently explored in structure-activity relationship (SAR) studies due to its versatility in binding to biological targets. Its amino and carbonyl functional groups offer multiple sites for derivatization, enabling the optimization of pharmacokinetic properties such as solubility and bioavailability.

The rise of AI-driven drug discovery has further accelerated interest in compounds like 1935256-90-8. Machine learning models are increasingly used to predict the bioactivity and toxicity of such molecules, reducing the time and cost associated with traditional hit-to-lead processes. This aligns with the growing popularity of searches for "AI in medicinal chemistry" and "automated molecular design," reflecting the industry's shift toward data-driven approaches.

Another hot topic in the scientific community is the development of sustainable synthetic routes for complex molecules. The synthesis of 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one often involves catalyzed cyclization and protection-deprotection strategies, which are areas of active research to minimize waste and improve atom economy. This resonates with the global push for green chemistry and the frequent search queries like "eco-friendly synthesis" in academic and industrial settings.

From a commercial perspective, the compound's patent landscape and supply chain are critical considerations. Suppliers and contract research organizations (CROs) often highlight the availability of 1935256-90-8 for preclinical studies, catering to the needs of startups and established pharmaceutical companies alike. The keyword "custom synthesis of heterocycles" is particularly relevant here, as it reflects the demand for tailored solutions in drug development.

In summary, 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one represents a compelling case study at the intersection of modern drug discovery, computational tools, and sustainable chemistry. Its structural features and potential applications make it a valuable subject for ongoing research, while its relevance to trending topics ensures its visibility in scientific and commercial discourse.

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